![molecular formula C16H13ClN2OS2 B2452104 N-(benzo[d]thiazol-5-yl)-3-((4-chlorophenyl)thio)propanamide CAS No. 942002-86-0](/img/structure/B2452104.png)

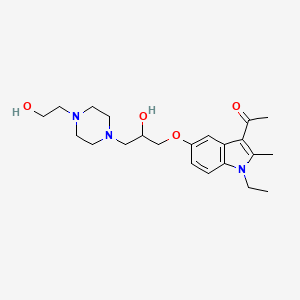

N-(benzo[d]thiazol-5-yl)-3-((4-chlorophenyl)thio)propanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzo[d]thiazole-based compounds are often used in the development of various fluorescent probes . These compounds can be highly sensitive and selective, making them useful for imaging certain biological molecules .

Molecular Structure Analysis

The molecular structure of benzo[d]thiazole-based compounds can vary greatly depending on the specific compound. For example, a compound called 2-(benzo[d]thiazol-2-yl)-1,4-phenylene diacrylate (BT-AC) was developed for selectively sensing Cys over other analytes .Chemical Reactions Analysis

Benzo[d]thiazole-based compounds can undergo various chemical reactions. For instance, a compound called BT-AC alone essentially emits no fluorescence, whereas it achieves a 4725-fold enhancement with a large Stokes shift (135 nm) in the presence of Cys .Physical And Chemical Properties Analysis

The physical and chemical properties of benzo[d]thiazole-based compounds can vary greatly. For instance, BT-AC alone essentially emits no fluorescence, but it achieves a significant enhancement in the presence of Cys .Applications De Recherche Scientifique

Antimicrobial and Antifungal Activities

- Synthesis and Antimicrobial Activity : Novel derivatives of N-(benzo[d]thiazol-5-yl)-3-((4-chlorophenyl)thio)propanamide showed significant antimicrobial activity. Compounds such as 2-[(1H-Benzimidazol-2-yl)thio]-N-[4-(naphthalen-2-yl)thiazol-2-yl]propanamide and N-[4-(4-Chlorophenyl)thiazol-2-yl]-2-[(1-methyl-1H-tetrazol-5-yl)thio]propanamide displayed notable antibacterial and anticandidal effects (Dawbaa et al., 2021).

Anticancer Properties

- Antitumor Activity : A study on 3-benzyl-4(3H)quinazolinone analogues, related to the benzothiazole class, demonstrated broad-spectrum antitumor activity. Some compounds were found to be more potent than the control drug 5-FU (Al-Suwaidan et al., 2016).

- Synthesis of Benzothiazole Acylhydrazones : New derivatives were synthesized and showed promising anticancer activity against various cancer cell lines, including C6, A549, MCF-7, and HT-29 (Osmaniye et al., 2018).

Material Science Applications

- Corrosion Inhibition : Benzothiazole derivatives have been used as corrosion inhibitors for materials like carbon steel and oil-well tubular steel in acidic environments (Hu et al., 2016); (Yadav et al., 2015).

Other Applications

- Photophysical and Electrochemical Properties : Benzothiazole derivatives were studied for their potential in organic electronics, focusing on their photophysical and (spectro)electrochemical properties, which are crucial for applications like solar cells (Kostyuchenko et al., 2022).

Mécanisme D'action

Target of Action

Similar compounds have been shown to interact with cysteine (cys), a key amino acid in all life forms .

Mode of Action

A similar compound, 2-(benzo[d]thiazol-2-yl)-1,4-phenylene diacrylate (bt-ac), has been developed for selectively sensing cys . BT-AC alone essentially emits no fluorescence, but it achieves a significant enhancement in the presence of Cys .

Biochemical Pathways

Similar compounds have been shown to regulate cell cycle and apoptosis via p53 activation in mitochondrial-dependent pathways .

Result of Action

Similar compounds have shown anti-cancer activity against various cancer cell lines . One such compound induced G2/M cell cycle arrest and altered the balance in levels of key mitochondrial proteins, resulting in apoptosis .

Action Environment

The fluorescence response of a similar compound, bt-ac, to calf serum provided strong evidence of the practical applicability of this probe .

Orientations Futures

Analyse Biochimique

Biochemical Properties

Benzothiazole derivatives have been reported to exhibit potent anti-mycobacterial properties . They have been synthesized using a green synthetic strategy and have shown promising anti-TB activity .

Cellular Effects

Related benzothiazole derivatives have been shown to exhibit anti-cancer activity against various cancer cell lines .

Molecular Mechanism

The molecular mechanism of N-(benzo[d]thiazol-5-yl)-3-((4-chlorophenyl)thio)propanamide is not well-known. Molecular docking studies of related compounds predict them to be ligands for the M. tuberculosis HisG, a putative drug target for tuberculosis .

Metabolic Pathways

Benzothiazole derivatives are known to be involved in various biochemical reactions .

Propriétés

IUPAC Name |

N-(1,3-benzothiazol-5-yl)-3-(4-chlorophenyl)sulfanylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN2OS2/c17-11-1-4-13(5-2-11)21-8-7-16(20)19-12-3-6-15-14(9-12)18-10-22-15/h1-6,9-10H,7-8H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WARVXPRBMZYAOI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1SCCC(=O)NC2=CC3=C(C=C2)SC=N3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2452021.png)

![N-[2-(3-Methylpyridin-2-yl)propan-2-yl]prop-2-enamide](/img/structure/B2452023.png)

![10-Oxo-2,3,5,6-tetrahydro-1H,4H,10H-11-oxa-3a-aza-benzo[de]anthracene-9-carbaldehyde](/img/structure/B2452026.png)

![1-{2-[(2-fluorophenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-5-yl}-5-methyl-1H-1,2,3-triazole-4-carboxylic acid hydrochloride](/img/structure/B2452027.png)

![1-[(4-Chlorophenyl)sulfonyl]-4-{[(4-methylphenyl)sulfanyl]methyl}-4-piperidinol](/img/structure/B2452036.png)